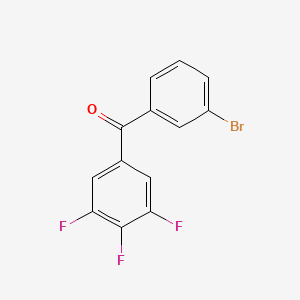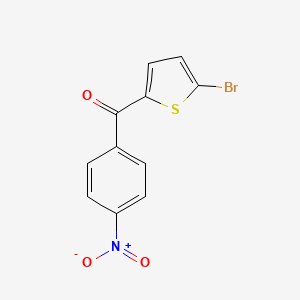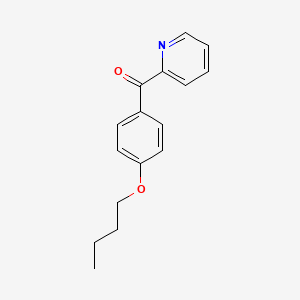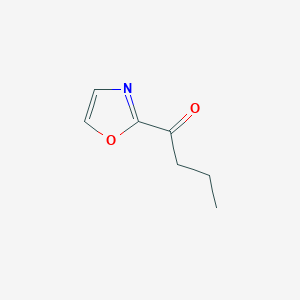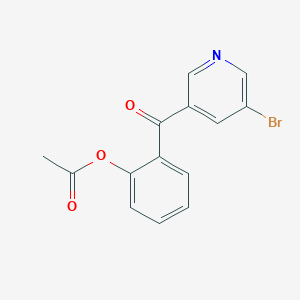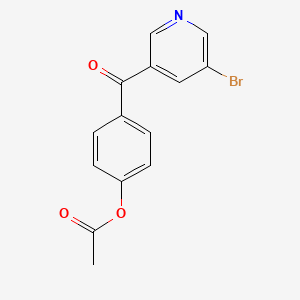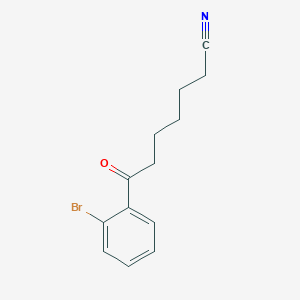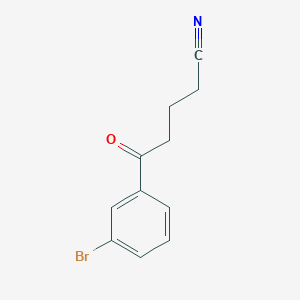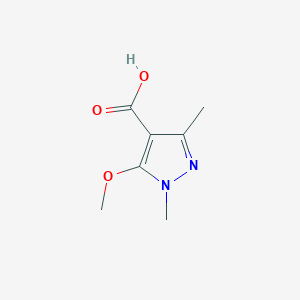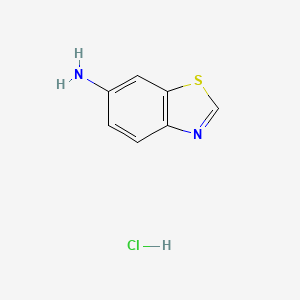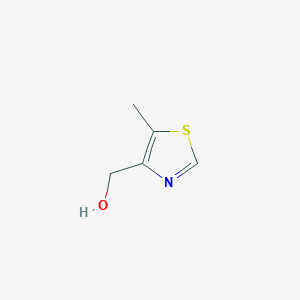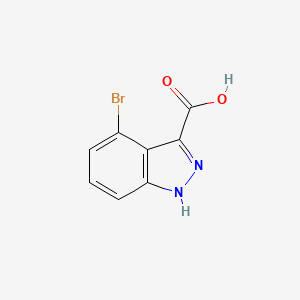
4-bromo-1H-indazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1H-indazole-3-carboxylic acid is a heterocyclic compound containing an indazole core structure substituted with a bromine atom at the 4-position and a carboxylic acid group at the 3-position. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available 4-bromo-3-nitrotoluene.
Step 1: The nitro group is reduced to an amine using a reducing agent such as iron powder in acetic acid.
Step 2: The resulting 4-bromo-3-aminotoluene undergoes diazotization with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Step 3: The diazonium salt is then subjected to a Sandmeyer reaction using copper(I) bromide to introduce the bromine atom at the 4-position, yielding 4-bromo-3-bromotoluene.
Step 4: The bromotoluene derivative is then cyclized using a base such as sodium ethoxide to form the indazole ring, resulting in 4-bromo-1H-indazole.
Step 5: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes, such as continuous flow chemistry and automated synthesis platforms, to enhance yield and reduce production costs.
Types of Reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form substituted indazole derivatives.
Oxidation Reactions: The indazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic medium, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.
Major Products:
- Substituted indazole derivatives with various functional groups at the 4-position.
- Oxidized products with additional hydroxyl or carbonyl groups.
- Reduced products with alcohol or aldehyde functionalities.
科学研究应用
4-Bromo-1H-indazole-3-carboxylic acid has numerous applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators for studying biological pathways and disease mechanisms.
Chemical Biology: Utilized in the design of chemical probes for investigating protein-ligand interactions and cellular processes.
Material Science: Incorporated into the synthesis of functional materials with applications in organic electronics and photonics.
作用机制
The mechanism of action of 4-bromo-1H-indazole-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group contribute to the binding affinity and specificity of the compound towards its target. The indazole core structure can engage in π-π stacking interactions and hydrogen bonding, facilitating the modulation of biological pathways and cellular functions.
相似化合物的比较
4-Chloro-1H-indazole-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine, exhibiting comparable biological activities.
4-Fluoro-1H-indazole-3-carboxylic acid: Contains a fluorine atom, often showing enhanced metabolic stability and bioavailability.
4-Iodo-1H-indazole-3-carboxylic acid: Features an iodine atom, which can influence the compound’s reactivity and pharmacokinetic properties.
Uniqueness: 4-Bromo-1H-indazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in halogen bonding interactions, potentially enhancing the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the bromine atom can serve as a versatile handle for further functionalization, enabling the synthesis of a wide range of derivatives with diverse biological activities.
属性
IUPAC Name |
4-bromo-1H-indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVZPISNPRYBGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646267 |
Source


|
| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-80-2 |
Source


|
| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

